molecular formula Na2SO3<br>Na2O3S B128036 Sodium sulfite CAS No. 7757-83-7

Sodium sulfite

Cat. No. B128036
Key on ui cas rn: 7757-83-7
M. Wt: 126.05 g/mol
InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L
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Patent
US04164543

Procedure details

A process for treating brine containing simultaneously sodium sulfate and at least one of sodium sulfite and sodium bisulfite so as to obtain sulfur dioxide, said process comprising the steps of
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+]>[Cl-].[Na+].O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6].[S:1](=[O:2])([OH:4])[O-:3].[Na+:6].[S:1](=[O:3])=[O:2] |f:0.1.2,3.4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04164543

Procedure details

A process for treating brine containing simultaneously sodium sulfate and at least one of sodium sulfite and sodium bisulfite so as to obtain sulfur dioxide, said process comprising the steps of
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+]>[Cl-].[Na+].O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6].[S:1](=[O:2])([OH:4])[O-:3].[Na+:6].[S:1](=[O:3])=[O:2] |f:0.1.2,3.4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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